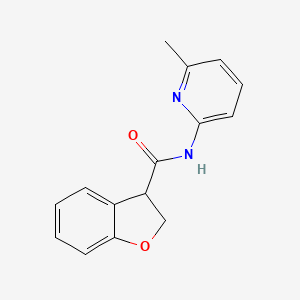
N-(6-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(6-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide exerts its pharmacological effects by inhibiting the activity of this compound, which is involved in the regulation of various cellular processes. This compound is a serine/threonine kinase that phosphorylates a wide range of substrates, including tau protein, β-catenin, and insulin receptor substrate-1 (IRS-1). By inhibiting this compound activity, this compound has been found to prevent the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Additionally, it has been found to increase the levels of β-catenin, a protein that plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exert a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival of neurons and enhances synaptic plasticity. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Moreover, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in various cellular processes. Additionally, it has been found to exert neuroprotective, anti-inflammatory, and anti-cancer effects, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the research on N-(6-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide. One of the potential applications of this compound is in the treatment of Alzheimer's disease. It has been found to prevent the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Additionally, it has been found to increase the levels of BDNF, which promotes the survival of neurons and enhances synaptic plasticity. Another potential application of this compound is in the treatment of cancer. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been found to enhance the efficacy of chemotherapy drugs, which may improve the outcomes of cancer treatment.
Métodos De Síntesis
The synthesis of N-(6-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide involves the reaction of 6-methyl-2-pyridinecarbonitrile with 2,3-dihydro-1-benzofuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(6-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to inhibit the activity of glycogen synthase kinase-3 (this compound), an enzyme that plays a crucial role in the regulation of various cellular processes such as glucose metabolism, cell differentiation, and apoptosis. By inhibiting this compound activity, this compound has been found to exert neuroprotective, anti-inflammatory, and anti-cancer effects.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-5-4-8-14(16-10)17-15(18)12-9-19-13-7-3-2-6-11(12)13/h2-8,12H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKXSWKCFTGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B7562831.png)
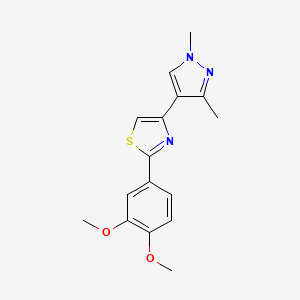
![[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562841.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)
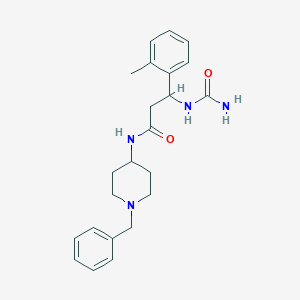
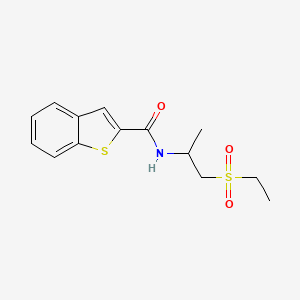
![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
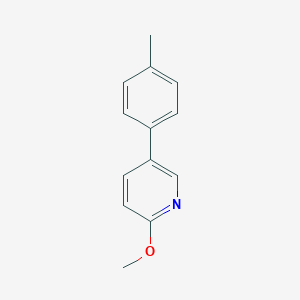
![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)
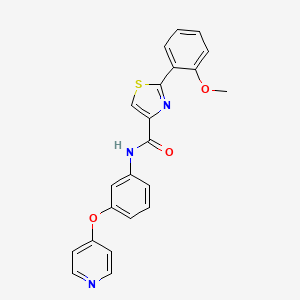
![2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7562914.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)
![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)